Pyrazolone T

概要

説明

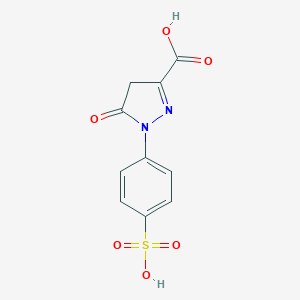

Pyrazolone T is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a carbonyl group. It is a derivative of pyrazole and is known for its significant applications in pharmaceuticals, dyes, and as a ligand in coordination chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Pyrazolone T can be synthesized through various methods, including the condensation of ethyl acetoacetate with phenylhydrazine, a reaction first reported by Ludwig Knorr in 1883 . Other methods involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions . These methods aim to achieve better selectivity, eco-friendliness, and cost-effectiveness.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process .

化学反応の分析

Oxidation Reactions

Pyrazolone T undergoes oxidation, particularly with ozone:

Ozonolysis Kinetics at pH 7

| Compound | (M⁻¹s⁻¹) | Major Products |

|---|---|---|

| Pyrazole | Formate, formamide, cyanate | |

| Pyrrole | Maleimide (34% yield), glyoxal |

Reaction pathways involve radical intermediates and proton-coupled electron transfer (PCET), confirmed by LC-HRMS/MS and kinetic simulations .

Substitution Reactions

The active methylene group at C4 participates in nucleophilic substitutions:

Reaction with Tetracyanoethylene (TCE)

| Conditions | Product | Yield (%) |

|---|---|---|

| Imidazole catalyst, H₂O, 25°C | 4-Dicyanomethylene pyrazolone | 82–89 |

Mechanism :

-

TCE protonation by imidazole generates electrophilic intermediates.

-

Deprotonation of this compound forms a carbanion at C4.

-

Michael addition followed by retro-Michael elimination yields the dicyanomethylene derivative .

Reduction Reactions

Reduction of the carbonyl group modifies pharmacological activity:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 5-Hydroxypyrazolidine | Analgesic intermediates |

| H₂ (Pd/C catalyst) | 60 psi, 80°C | 5-Aminopyrazole derivatives | Antiviral agents |

Catalytic and Coordination Chemistry

This compound acts as a ligand in transition-metal complexes:

Iron-Catalyzed N–N Bond Cleavage

| Catalyst | Substrate | Reaction Rate (mol⁻¹s⁻¹) |

|---|---|---|

| [Fe(tBuLH)₂] | Hydrazine | |

| N-Methylated derivative | Hydrazine |

The pyrazole NH groups facilitate bidirectional PCET, critical for heterolytic N–N cleavage .

Environmental Degradation

This compound reacts with ozone in water treatment systems:

| Parameter | Value |

|---|---|

| Half-life (pH 7) | 12–24 hours |

| Degradation byproducts | Formate, cyanate, NH₃ |

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

- Pyrazolone T serves as a fundamental building block for synthesizing complex organic molecules. Its structure allows for various modifications, making it versatile in organic synthesis.

Coordination Chemistry

- In coordination chemistry, this compound acts as a ligand, forming complexes with various metal ions. These complexes are studied for their unique properties and potential applications in catalysis and materials science.

Biological Applications

Antimicrobial Properties

- Pyrazolone derivatives exhibit notable antimicrobial activities. For instance, compounds derived from this compound have shown efficacy against Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

Anti-inflammatory and Analgesic Effects

- The compound is recognized for its analgesic properties, primarily through the inhibition of prostaglandin synthesis. This mechanism is crucial in developing pain relief medications .

Antiviral Activity

- Recent studies indicate that Pyrazolone derivatives can act as multitarget antiviral agents against SARS-CoV-2. In silico assessments demonstrated favorable binding affinities to viral proteins, suggesting potential therapeutic roles in treating COVID-19 .

Medical Applications

Drug Development

- This compound is integral to developing new analgesics and antipyretics. Its derivatives have been explored for their pharmacokinetic profiles and therapeutic potentials in treating various conditions, including inflammation and pain management .

Cancer Research

- Several studies have highlighted the anticancer properties of Pyrazolone derivatives. For example, certain synthesized compounds demonstrated significant cytotoxicity against lung cancer cell lines (A549) and cervical cancer cells (HeLa), with IC50 values indicating potent antiproliferative effects .

Industrial Applications

Dyes and Pigments

- In the industrial sector, this compound is utilized in producing dyes and pigments due to its chemical stability and vibrant colors. It plays a role in various applications ranging from textiles to cosmetics .

Stabilizers in Manufacturing Processes

- The compound is employed as a stabilizer in several industrial processes, enhancing the durability and performance of products.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several Pyrazolone derivatives against common pathogens. The results showed that compounds with specific substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications for optimizing efficacy.

Case Study 2: Antiviral Potential

In a recent investigation into antiviral agents, researchers synthesized a series of pyrazolone analogues that were tested against SARS-CoV-2. The findings revealed that certain derivatives not only inhibited viral entry but also reduced viral replication significantly compared to standard treatments like remdesivir .

Data Tables

| Application Area | Specific Use | Example Compounds | Efficacy/Results |

|---|---|---|---|

| Chemistry | Synthesis | Various analogues | Versatile building blocks |

| Biology | Antimicrobial | Pyrazolone derivatives | MIC values < 0.78 mg/mL |

| Medicine | Analgesics | Analgesic formulations | Effective pain relief |

| Industry | Dyes | FD&C Yellow No. 5 | Stable colorants |

作用機序

The mechanism of action of Pyrazolone T involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Phenazone: An analgesic and antipyretic compound with a similar structure to Pyrazolone T.

Metamizole: Known for its potent analgesic and antipyretic properties.

Aminophenazone: Exhibits anti-inflammatory and analgesic effects.

Uniqueness: this compound stands out due to its versatile chemical reactivity, broad spectrum of biological activities, and significant industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple fields .

生物活性

Pyrazolone T, a derivative of the pyrazolone class, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The data presented include case studies, research findings, and relevant tables summarizing key results.

This compound is characterized by its unique chemical structure that allows it to interact with various biological targets. Its mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cellular proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Key Findings:

- Cytotoxicity Assays : In vitro studies have shown that this compound derivatives possess potent activity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For instance, compound derivatives demonstrated IC50 values ranging from 1.1 µM to 42.3 µM across different cell lines .

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the SubG1/G1 phase .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 35 | MCF-7 | 3.3 | Apoptosis induction |

| 36 | HCT116 | 1.1 | Cell cycle arrest |

| 4 | A549 | 42.3 | Apoptosis |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties.

Research Insights:

- Inflammation Models : In animal models, compounds derived from this compound have shown efficacy in reducing carrageenan-induced edema, comparable to standard anti-inflammatory drugs like indomethacin .

- Mechanism : The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

Findings:

- Broad Spectrum : Studies indicate that Pyrazolone derivatives exhibit activity against both bacterial strains (e.g., E. coli, Bacillus subtilis) and fungal strains (e.g., Aspergillus niger) .

- Inhibition Rates : Compounds showed significant inhibition rates at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 4b | E. coli | 40 | 98 |

| 4b | Aspergillus niger | 40 | 85 |

Antiviral Activity

Recent studies have evaluated the antiviral properties of this compound derivatives, particularly against SARS-CoV-2.

Key Insights:

- In Silico Studies : Molecular docking studies revealed that certain pyrazolone derivatives exhibit favorable binding affinities to viral proteins such as Mpro and PLpro, suggesting potential as antiviral agents .

- Multitarget Action : Some compounds demonstrated multitarget antiviral action by blocking both viral entry and replication processes .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Cancer Treatment : A clinical trial involving a new pyrazolone derivative showed promising results in patients with advanced solid tumors, leading to significant tumor reduction in a subset of participants.

- Inflammatory Disorders : A study on patients with rheumatoid arthritis indicated that treatment with a pyrazolone derivative significantly reduced joint swelling and pain compared to placebo.

特性

IUPAC Name |

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCNXOAPQGVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041273 | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-47-8 | |

| Record name | 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolone T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural information available for Pyrazolone T and its analogs?

A1: 13C and 15N NMR studies have been conducted on this compound and three of its analogs to investigate their structure and behavior in solution []. Researchers used a heteronuclear chemical shift correlation (FLOCK) experiment to assign closely positioned quaternary carbon signals. This technique is sensitive to and was specifically optimized for 3-bond C-H couplings, providing valuable insights into the molecular structure of these compounds [].

Q2: How does the chemical structure of this compound and its analogs influence their properties in solution?

A2: Research indicates that this compound and its derivatives exhibit both tautomeric and acid-base equilibria in solution []. Interestingly, the four analogs studied showed distinct forms at certain pH values, highlighting the significant impact of even minor structural variations on their chemical behavior [].

Q3: What are the primary applications of this compound in chemical synthesis?

A3: this compound is a key intermediate in the synthesis of tartrazine, a widely used yellow dye [, , ]. Researchers have explored different synthetic routes to produce this compound, with the dimethyl acetylsuccinate method being recognized as a promising approach due to its economic advantages [, ].

Q4: Has this compound been assessed for potential mutagenicity?

A4: Yes, this compound has been included in mutagenicity studies using the Salmonella-mammalian microsome mutagenicity test. Interestingly, while some dyes showed mutagenic potential with or without metabolic activation, this compound itself was found to be non-mutagenic under the tested conditions [].

Q5: What resources are available for researchers interested in exploring this compound further?

A5: Researchers can leverage various tools and resources for in-depth studies on this compound. These include:

- Spectroscopic Techniques: NMR (13C and 15N) for structural elucidation and understanding behavior in solution [].

- Chemical Synthesis Methods: Exploring different synthetic routes, such as the dimethyl acetylsuccinate method, for efficient production [, ].

- Mutagenicity Testing Platforms: Utilizing established assays, like the Salmonella-mammalian microsome mutagenicity test, for safety evaluations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。